Imidazo(4,5,1-kl)phenoxazine

説明

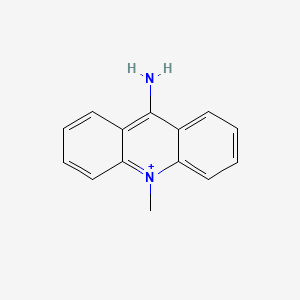

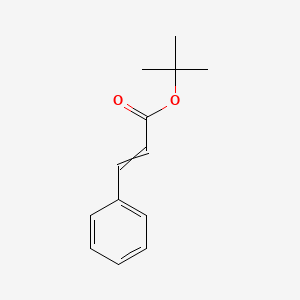

Imidazo(4,5,1-kl)phenoxazine is a chemical compound with the CAS Registry Number 202-25-5 . It is a type of heterocyclic compound, which is a class of compounds known to play a crucial role in numerous disease conditions .

Molecular Structure Analysis

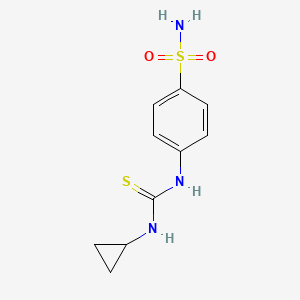

Imidazo(4,5,1-kl)phenoxazine contains a total of 27 bonds, including 19 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, 1 sulfide, and 1 Imidazole .科学的研究の応用

Photophysical Properties : Imidazo[2,1-a]isoquinoline derivatives containing phenoxazine moiety have been synthesized and characterized, exhibiting significant photophysical, electrochemical properties, and thermal stabilities, relevant in materials science and chemistry (Yu et al., 2018).

Cancer Research : Imidazo[1,2-a]-pyrazine derivatives have shown promise as potent inhibitors of Aurora kinases, which are key targets in cancer therapy. These compounds have demonstrated efficacy in tumor models, highlighting their potential in oncology (Yu et al., 2010).

Synthetic Methods and Biological Activity : The versatility of imidazo[1,2-a]pyrazine as a scaffold in organic synthesis and drug development, with a focus on synthetic methods, reactivity, and a range of biological activities, has been reviewed. This is useful for future developments in pharmaceuticals and organic chemistry (Goel et al., 2015).

Pharmacological Properties : Imidazo[1,2-alpha]pyrazine derivatives have shown in vitro and in vivo pharmacological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. This indicates potential applications in treating various medical conditions (Sablayrolles et al., 1984).

OLED Applications : Imidazo[1,2‐f]phenanthridine-based materials have been developed for use in organic light-emitting devices (OLEDs), demonstrating high efficiency in the blue to sky-blue region. This research is significant for advancements in display technologies (Ohsawa et al., 2019).

Antiprotozoal Activities : 5-phenyliminobenzo[a]phenoxazine derivatives have been synthesized and evaluated for their antiprotozoal activities against several pathogens, showing potential as novel treatments for protozoal infections (Shi et al., 2011).

mTOR Inhibitors in Cancer Therapy : Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of the mTOR pathway, which is significant in cancer treatment. These compounds demonstrated anti-proliferative activities against various cancer cell lines and showed potential as anticancer agents (Mao et al., 2017).

Acetylcholinesterase Inhibitors : Imidazo[1,2-b]pyridazine compounds have been studied as acetylcholinesterase inhibitors, showing potent activity and other biological effects like antiproliferative and anti-inflammatory properties, relevant in neurodegenerative diseases and cancer (Sharma et al., 2021).

Medicinal Applications of Phenoxazines : The medicinal applications of phenoxazines, including antiviral, anticancer, and anti-Alzheimer activities, have been reviewed, providing insights for future therapeutic developments (Katsamakas et al., 2016).

Oligonucleotide Modification : Imidazophenazine dye has been used for postsynthetic oligonucleotide modification, affecting the thermal stability of DNA duplexes. This has implications in the field of molecular biology and genetic engineering (Dubey et al., 2011).

将来の方向性

特性

IUPAC Name |

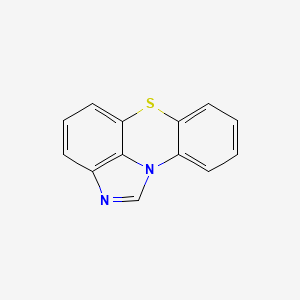

8-thia-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2S/c1-2-6-11-10(5-1)15-8-14-9-4-3-7-12(16-11)13(9)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBGUSYEPZUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=NC4=C3C(=CC=C4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174040 | |

| Record name | Imidazo(4,5,1-kl)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo(4,5,1-kl)phenoxazine | |

CAS RN |

202-25-5 | |

| Record name | Imidazo(4,5,1-kl)phenoxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(4,5,1-kl)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone](/img/structure/B1197561.png)

![N-[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1197564.png)